

Arabinose-1-13C: A Technical Guide to its Physical Characteristics and Applications

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Compound of Interest

Compound Name: Arabinose-1-13C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of **Arabinose-1-13C**, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its physical properties, experimental protocols for its characterization, and its application in tracing metabolic pathways.

Core Physical Characteristics

Arabinose-1-13C is a form of arabinose, a five-carbon monosaccharide, where the carbon atom at the first position (C1) is replaced with its stable isotope, ^{13}C . This isotopic labeling provides a powerful tool for tracing the fate of the arabinose molecule in various biochemical pathways without altering its chemical properties. The isotopic purity of commercially available **Arabinose-1-13C** is typically high, often around 99 atom % ^{13}C [1].

Quantitative Physical Data

The physical properties of D-Arabinose-1- ^{13}C and L-Arabinose-1- ^{13}C are summarized in the table below. These values are critical for designing experiments and interpreting data in metabolic studies.

Property	D-Arabinose-1- ¹³ C	L-Arabinose-1- ¹³ C	References
Molecular Formula	¹³ CC ₄ H ₁₀ O ₅	¹³ CC ₄ H ₁₀ O ₅	[1][2]
Molecular Weight	151.12 g/mol	151.12 g/mol	[1][2][3][4]
Melting Point	163-165 °C (lit.)	155 °C	[1][5]
Appearance	Solid	White to Off-White Solid	[1][2]
Solubility	Data not available	Soluble in Water (Slightly)	[2]
Optical Rotation	[α] _D ²⁰ -103° (c=4 in H ₂ O)	Data not available	[1]
Predicted pKa (Strongest Acidic)	12.33	12.33	
Predicted pKa (Strongest Basic)	-3	-3	

Experimental Protocols for Characterization

Accurate characterization of **Arabinose-1-¹³C** is essential for its effective use in research. The following sections outline key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a primary technique for confirming the isotopic labeling and determining the chemical environment of the ¹³C atom.

Objective: To verify the position and enrichment of the ¹³C label and to characterize the molecular structure.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Arabinose-1-¹³C** in a suitable deuterated solvent, such as D₂O.

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This simplifies the spectrum to single peaks for each unique carbon atom.
 - The ^{13}C -labeled carbon at the C1 position will show a significantly enhanced signal compared to the natural abundance signals of the other carbon atoms.
 - Reference the chemical shifts to an internal or external standard. For example, the chemical shifts for L-Arabinose in D_2O are reported as C1: 99.471 ppm, C2: 74.544 ppm, C3: 75.156 ppm, C4: 71.192 ppm, and C5: 69.093 ppm[6].
- Data Analysis:
 - Process the spectrum using appropriate software (e.g., Topspin).
 - Confirm the large signal corresponding to the C1 position. The chemical shift will vary depending on the anomeric form (α or β). For instance, in one study, the α - and β -pyranose forms of L-[2- ^{13}C]arabinose showed resonances at 72.49 and 69.11 ppm, respectively[1].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **Arabinose-1- ^{13}C** .

Objective: To determine the mass-to-charge ratio (m/z) and confirm the incorporation of the ^{13}C isotope.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Arabinose-1- ^{13}C** . Derivatization may be necessary for certain MS techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility. A common derivatization method is acetylation.

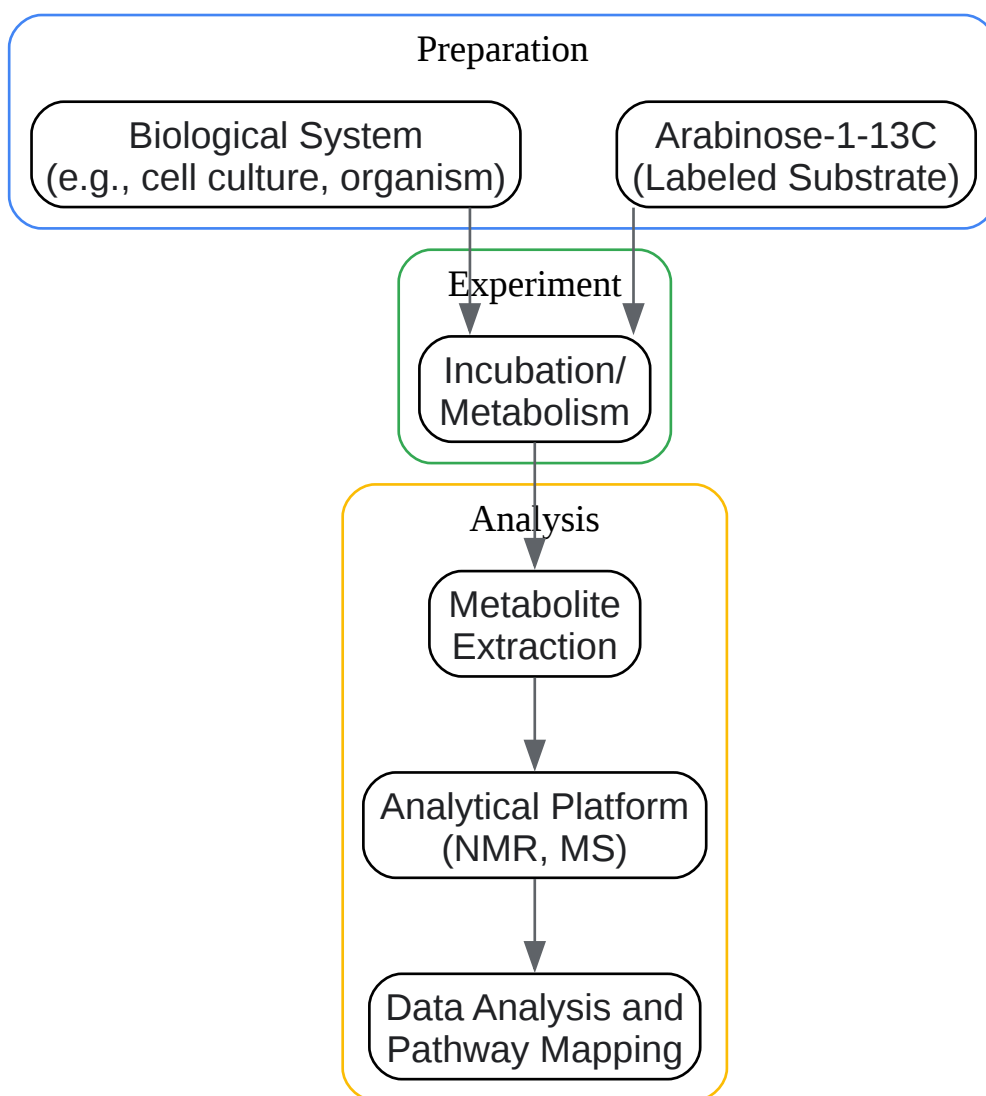
- Instrument: A mass spectrometer, often coupled with a separation technique like GC or Liquid Chromatography (LC).
- Acquisition:
 - Acquire a mass spectrum of the sample.
 - The molecular ion peak will be observed at an m/z corresponding to the mass of the ^{13}C -labeled arabinose (151.12 Da)[1][2][3][4]. This is one mass unit higher than unlabeled arabinose (150.13 g/mol).
- Data Analysis:
 - Compare the mass spectrum of the labeled compound to that of an unlabeled standard to confirm the mass shift of +1.
 - The isotopic enrichment can be calculated by comparing the relative intensities of the mass isotopologues, after correcting for the natural abundance of other isotopes (e.g., ^{13}C at other positions, ^{17}O , ^{18}O).

Application in Metabolic Pathway Tracing

Arabinose-1- ^{13}C is a valuable tracer for elucidating metabolic pathways. By following the ^{13}C label through various enzymatic reactions, researchers can map the flow of carbon atoms and quantify the activity of different pathways.

Experimental Workflow for Metabolic Tracing

A general workflow for a metabolic tracing experiment using **Arabinose-1- ^{13}C** is depicted below. This involves introducing the labeled substrate to a biological system, followed by the extraction and analysis of downstream metabolites.



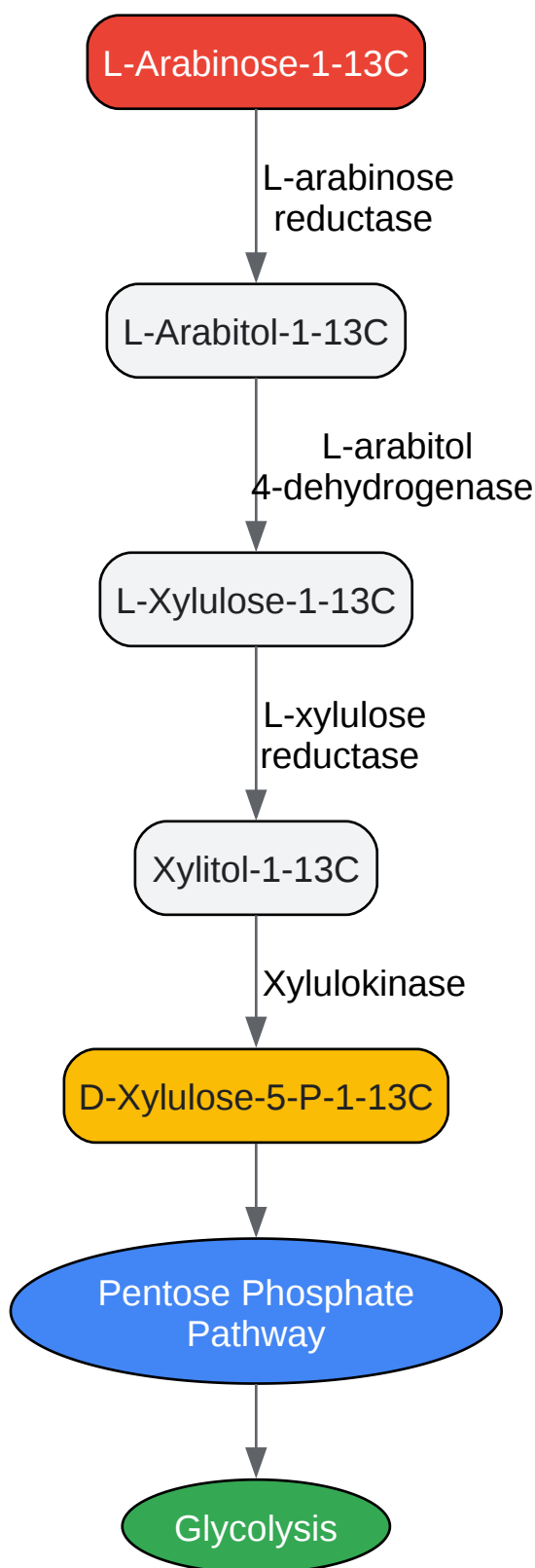
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A general workflow for metabolic tracing experiments using **Arabinose-1-13C**.

L-Arabinose Metabolism in Yeast: A Case Study

A study on L-arabinose metabolism in yeast provides a concrete example of how ^{13}C -labeled arabinose can be used to trace metabolic pathways[1]. In this study, L-[2- ^{13}C]arabinose was used, but the principle remains the same for **Arabinose-1-13C**. The labeled arabinose was found to be metabolized through the redox catabolic pathway, leading to labeled intermediates in the pentose phosphate pathway (PPP) and glycolysis.

The signaling pathway below illustrates the flow of the ^{13}C label from L-arabinose through key metabolic intermediates in yeast.



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Metabolic fate of L-**Arabinose-1-13C** in the yeast redox catabolic pathway.

This technical guide provides a foundational understanding of the physical characteristics and applications of **Arabinose-1-13C**. For more detailed information, researchers are encouraged to consult the cited literature and the technical documentation provided by suppliers.

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